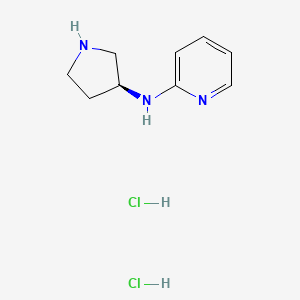
4-Chloro-2-(2-chloroethyl)-2-(chloromethyl)butane-1,1,1-triolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-chloroethyl)-orthoformate is a chemical compound that belongs to the class of organophosphorus compounds. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by the presence of three 2-chloroethyl groups attached to an orthoformate core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-chloroethyl)-orthoformate typically involves the reaction of orthoformic acid esters with 2-chloroethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
HCO(OR)3+3ClCH2CH2OH→HC(OCH2CH2Cl)3+3ROH
Industrial Production Methods
In industrial settings, the production of tris(2-chloroethyl)-orthoformate is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reactants and stringent quality control measures to ensure the purity and stability of the final product.
化学反应分析
Types of Reactions
Tris(2-chloroethyl)-orthoformate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of orthoformic acid and 2-chloroethanol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding phosphates.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Orthoformic acid and 2-chloroethanol.
Substitution: Various substituted orthoformates depending on the nucleophile used.
Oxidation: Corresponding phosphates and other oxidized derivatives.
科学研究应用
Tris(2-chloroethyl)-orthoformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant in biological materials.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Widely used as a flame retardant in plastics, textiles, and other materials to enhance fire resistance.
作用机制
The mechanism of action of tris(2-chloroethyl)-orthoformate involves its ability to interact with various molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially altering their structure and function. The compound’s flame-retardant properties are attributed to its ability to release chlorine radicals upon heating, which can inhibit the combustion process.
相似化合物的比较
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus flame retardant with similar applications.
Tris(1,3-dichloro-2-propyl) phosphate: Used as a flame retardant and plasticizer.
Tris(2-chloroisopropyl) phosphate: Commonly used in textiles and furniture.
Uniqueness
Tris(2-chloroethyl)-orthoformate is unique due to its orthoformate core, which provides distinct chemical properties compared to other organophosphorus compounds. Its ability to undergo various chemical reactions and its effectiveness as a flame retardant make it a valuable compound in both research and industrial applications.
属性
分子式 |
C7H10Cl3O3-3 |
|---|---|
分子量 |
248.5 g/mol |
IUPAC 名称 |
4-chloro-2-(2-chloroethyl)-2-(chloromethyl)butane-1,1,1-triolate |
InChI |
InChI=1S/C7H10Cl3O3/c8-3-1-6(5-10,2-4-9)7(11,12)13/h1-5H2/q-3 |
InChI 键 |
PDHJMZNCTAUWBK-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)C(CCCl)(CCl)C([O-])([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






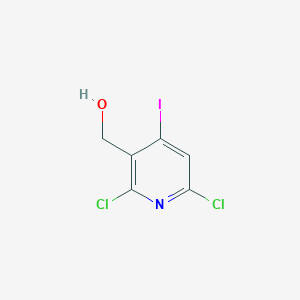

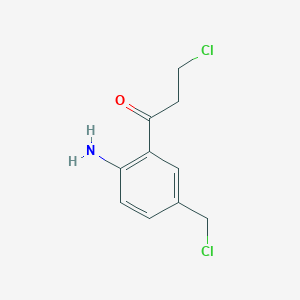


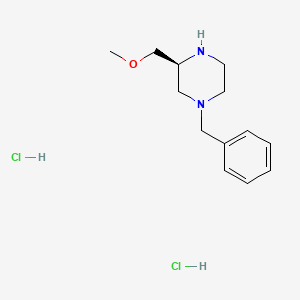
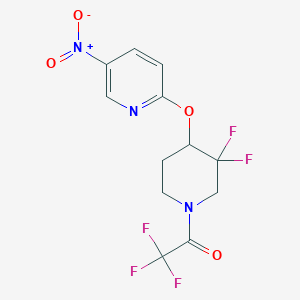

![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
